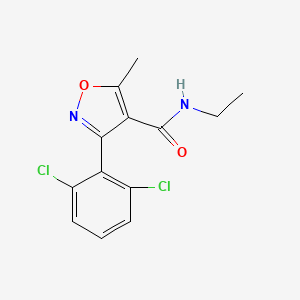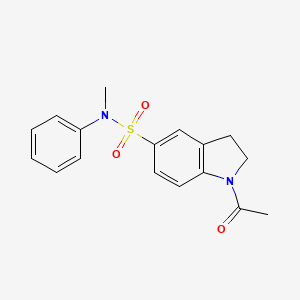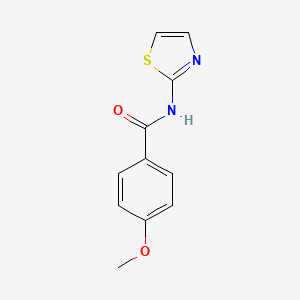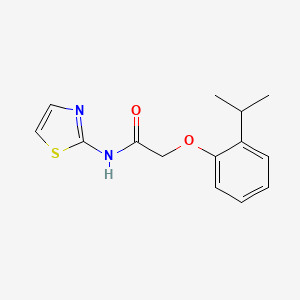![molecular formula C22H25FN2O B5545472 (3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5545472.png)
(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex pyrrolidine derivatives often involves multi-step reactions, including 1,3-dipolar cycloaddition and asymmetric synthesis techniques. For instance, the practical large-scale synthesis of related pyrrolidine intermediates employs asymmetric 1,3-dipolar cycloaddition reactions, indicating a method that might be relevant for synthesizing the compound (Kotian et al., 2005). Additionally, the efficient synthesis of 2,3,4-trisubstituted pyrroles through cycloaddition of polarized ketene S,S- and N,S-acetals with activated methylene isocyanides provides a strategy that could potentially be adapted for this compound (Misra et al., 2007).
Molecular Structure Analysis
Molecular structure analysis often involves exploring the stereochemistry and conformational preferences of the molecule. Techniques such as X-ray crystallography and NMR spectroscopy are crucial in this analysis. For instance, the synthesis and characterization of novel polyimides derived from related dianhydride and aromatic diamines highlight the importance of structural determination in understanding the properties of a compound (Wang et al., 2006).
Chemical Reactions and Properties
The chemical reactions and properties of pyrrolidine derivatives are influenced by their functional groups and molecular structure. For example, the diastereoselective synthesis of pyrrolidines via the catalyzed three-component reaction demonstrates how specific catalysts and reactants can influence the outcome of chemical reactions, affecting the properties of the synthesized compounds (Carson & Kerr, 2005).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and stability, are crucial for its practical applications. The synthesis and structural determination of pyrrolidine-2,3-dione derivatives provide insights into how different substituents can affect these properties, offering a perspective that could be relevant for the compound of interest (Nguyen & Dai, 2023).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity and interaction with other molecules, is essential for the application of any compound. The study on the synthesis and antibacterial activity of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives illustrates how specific functional groups can impart desirable chemical properties like antibacterial activity (Asahina et al., 2008).
科学的研究の応用
Medicinal Chemistry Applications
Compounds structurally related to "(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine" have been explored for their potential as ligands for various receptors, showcasing the diversity in their medicinal applications. For instance, derivatives of imidazo[1,5-a]quinoxalines exhibit a range of intrinsic efficacies at the GABAA/benzodiazepine receptor, indicating their potential in modulating neurotransmitter activity (Tenbrink, Im, Sethy, Tang, & Carter, 1994). Similarly, pyrrolidyl and piperidyl benzilates have been synthesized and evaluated as in vivo ligands for muscarinic acetylcholine receptors, highlighting their relevance in neurological research (Skaddan, Kilbourn, Snyder, Sherman, Desmond, & Frey, 2000).
Organic Synthesis and Catalysis
These compounds also play a critical role in the development of new synthetic methodologies and catalysis. The synthesis of pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines showcases innovative approaches to constructing pharmacologically important structures (Boichenko, Plodukhin, Shorokhov, Lebedev, Filippova, Zhokhov, Tarasenko, Rybakov, Trushkov, & Ivanova, 2022). Additionally, compounds like 5-aminofuro[3,2-c]pyridinium tosylates and their reactions illustrate the versatility of these structures in organic synthesis (Bencková & Krutošíková, 1999).
Material Science
In material science, the synthesis of novel polyimides derived from specific dianhydride monomers, including aromatic diamines, demonstrates the application of related compounds in developing new materials with desirable thermal and mechanical properties (Wang, Li, Ma, Zhang, & Gong, 2006). These materials exhibit good solubility in aprotic solvents and possess low dielectric constants, making them suitable for various industrial applications.
将来の方向性
特性
IUPAC Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[2-[(3-fluoro-4-methylphenyl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O/c1-14-6-7-15(11-20(14)23)10-17-4-2-3-5-18(17)22(26)25-12-19(16-8-9-16)21(24)13-25/h2-7,11,16,19,21H,8-10,12-13,24H2,1H3/t19-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNMQFKLFVBQTC-CTNGQTDRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CC=CC=C2C(=O)N3CC(C(C3)N)C4CC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)CC2=CC=CC=C2C(=O)N3C[C@@H]([C@H](C3)N)C4CC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[2-[(3-fluoro-4-methylphenyl)methyl]phenyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-4-fluoro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-benzothiophene-2-carboxamide hydrochloride](/img/structure/B5545399.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)

![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)


![ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5545422.png)
![1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole](/img/structure/B5545432.png)


![2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide](/img/structure/B5545463.png)

![3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol](/img/structure/B5545483.png)
